Fmoc-Lys(Aca) HCl

Description

Scope and Advanced Utility of Fmoc-Lysine Derivatives for Complex Molecular Architectures

The true power of functionalized lysine (B10760008) derivatives is realized in their application to building complex molecular architectures that are inaccessible through standard biological methods. Fmoc-Lys(Aca)-HCl is a prime example of a building block designed for such advanced purposes.

The ε-aminocaproic acid (Aca) linker, also known as 6-aminohexanoic acid (Ahx), is a flexible, six-carbon spacer. google.com Its incorporation into a peptide via the lysine side chain serves several strategic purposes:

Peptide-Drug Conjugates (PDCs): In the design of PDCs, a cytotoxic drug is linked to a peptide that targets a specific receptor on cancer cells. nih.gov The Aca linker can be used to attach the drug to the targeting peptide. This spacing is often crucial to ensure that neither the peptide's binding affinity nor the drug's potency is compromised by steric hindrance. The terminal amine of the Aca moiety provides a convenient point for conjugation. chemimpex.com

Branched and Multivalent Peptides: The lysine side chain is a natural branching point for creating multimeric peptides. chempep.comrsc.org Using orthogonally protected lysine derivatives, such as Dde-Lys(Fmoc)-OH, allows for the synthesis of a primary peptide sequence, followed by the removal of the Fmoc group on the lysine side chain and the synthesis of a second peptide chain from that point. meduniwien.ac.atplos.org The Aca linker in Fmoc-Lys(Aca)-HCl can be used to initiate such a branch or to attach a pre-synthesized moiety.

Surface Immobilization and Biomaterials: For applications in biosensors or biomaterials, peptides are often tethered to a surface. The Aca linker provides a flexible tether that extends the peptide away from the surface, ensuring proper folding and accessibility for interaction with target molecules. chemimpex.com

Hapten Presentation for Antibody Production: To generate antibodies against small molecules (haptens), the hapten must be conjugated to a larger carrier protein. A spacer arm is used to ensure the hapten is exposed and accessible to the immune system. The aminocaproic acid-lysine structure has been explicitly used for this purpose, projecting the hapten away from the carrier protein surface. researchgate.net

The hydrochloride salt form of Fmoc-Lys(Aca)-HCl improves the handling and solubility of the compound, which features a free amino group at the end of the Aca linker. This free amine is ready for coupling to a carboxylic acid on a drug, label, or another peptide, making it a highly practical and ready-to-use reagent for constructing sophisticated, functional molecules.

| Property | Value | Reference |

|---|---|---|

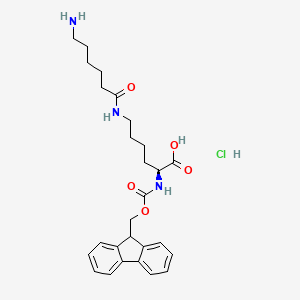

| Full Chemical Name | (2S)-6-(6-aminohexanamido)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid hydrochloride | altabioscience.com |

| Synonyms | Fmoc-Lys(epsilon-Ahx)-OH HCl, Fmoc-Lys(epsilon-aminocaproyl)-OH HCl | altabioscience.comopenaccesspub.org |

| Molecular Formula | C27H36ClN3O5 | altabioscience.com |

| Molecular Weight | 518.05 g/mol | altabioscience.com |

| CAS Number | 2057432-43-4 | altabioscience.com |

Properties

IUPAC Name |

(2S)-6-(6-aminohexanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O5.ClH/c28-16-8-1-2-15-25(31)29-17-9-7-14-24(26(32)33)30-27(34)35-18-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23;/h3-6,10-13,23-24H,1-2,7-9,14-18,28H2,(H,29,31)(H,30,34)(H,32,33);1H/t24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCFTSHSJDOMKA-JIDHJSLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCCCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCCCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClN3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Lysine Functionalized Derivatives

General Strategies for Nε-Functionalization of Fmoc-Lysine

The selective modification of the side-chain amino group (Nε) of lysine (B10760008), while the α-amino group is protected, is the fundamental principle behind creating functionalized lysine building blocks. A common approach involves the use of Nα-Fmoc-L-lysine, where the ε-amino group is free for reaction. Alternatively, orthogonal protection strategies are employed, starting with L-lysine hydrochloride, where different protecting groups are sequentially added and removed to achieve the desired functionalization at the Nε position before the final introduction of the Nα-Fmoc group.

Azide-containing amino acids are invaluable tools in peptide chemistry, serving as versatile handles for bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and the Staudinger ligation. nih.govpeptide.com The synthesis of Fmoc-L-ε-azidolysine (Fmoc-Lys(N₃)-OH) has been optimized for multigram scale production. nih.gov

Selective protection of the α-amino group of lysine, often via a copper complex intermediate. nih.gov

Protection of the ε-amino group with a temporary protecting group if necessary.

Introduction of the Fmoc group at the α-position.

Deprotection of the ε-amino group.

Execution of a diazotransfer reaction on the free ε-amine to yield the azide (B81097) functionality. nih.gov

This method provides high-purity Fmoc-Lys(N₃)-OH, a building block where the azido group is stable to the standard conditions of Fmoc-based SPPS (piperidine for deprotection and TFA for cleavage). peptide.comsigmaaldrich.com

For derivatives containing a linker, such as Fmoc-Lys(N₃-Aca)-OH, the synthesis involves coupling 6-aminohexanoic acid (Aca) to the ε-amino group of lysine before the introduction of the azide. The Aca unit itself would carry a protected amine, which is later deprotected and converted to the azide.

The allyl ester (OAll) is a useful protecting group for the C-terminal carboxylic acid in peptide synthesis. It is stable under standard Fmoc-SPPS conditions but can be selectively removed using palladium catalysis, allowing for side-chain modifications or cyclization on-resin. Fmoc-L-Lys-OAll·HCl is a lysine derivative where the α-amino group is Fmoc-protected and the carboxylic acid is protected as an allyl ester, leaving the ε-amino group as a hydrochloride salt, ready for functionalization. chemimpex.com

The synthesis of this derivative involves the esterification of Nα-Fmoc-L-lysine with allyl alcohol. The ε-amino group is typically protected with a labile group like Boc during the esterification and then deprotected with HCl to yield the final product. This compound is a key building block for creating complex peptide structures where subsequent modification of the ε-amino group is desired. chemimpex.com

Acetylation of lysine residues is a critical post-translational modification that influences protein structure and function. iris-biotech.de The synthesis of Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) provides the necessary building block to incorporate this modification site-specifically during SPPS. sigmaaldrich.com

The synthesis is straightforward and involves the selective acetylation of the ε-amino group of Nα-Fmoc-L-lysine. The reaction is typically carried out using acetic anhydride or another acetylating agent under basic conditions that favor reaction at the more nucleophilic ε-amino group over the α-carboxylate. The resulting Fmoc-Lys(Ac)-OH is a stable, powder-form reagent suitable for automated peptide synthesis. iris-biotech.desigmaaldrich.com

A wide variety of other functional groups can be installed on the lysine side chain to suit specific research needs. These derivatives are synthesized using similar principles of selective protection and modification.

| Derivative Name | Functional Group | Key Feature & Use |

| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | The most common derivative for standard peptide synthesis. The Boc group is stable to piperidine (B6355638) but removed by TFA during final cleavage. advancedchemtech.comchemimpex.com |

| Fmoc-Lys(Mmt)-OH | Monomethoxytrityl (Mmt) | An extremely acid-labile protecting group. The Mmt group can be removed with dilute (1%) TFA, allowing for on-resin side-chain modification while other acid-labile groups remain intact. researchgate.net |

| Fmoc-Lys(methyl)-OH | Methyl | Used to study the effects of lysine methylation, another key post-translational modification. Synthesis involves reductive methylation of a protected lysine derivative. nih.govresearchgate.net |

| Fmoc-Lys(oNB)-OH | o-Nitrobenzyl (oNB) | A photocaged protecting group. It is stable to standard synthesis conditions but can be removed by irradiation with 365 nm light, enabling spatiotemporal control over peptide activation. iris-biotech.de |

These examples highlight the versatility of Fmoc-lysine as a scaffold for introducing a diverse range of chemical functionalities into peptides.

Optimization of Synthetic Pathways for Research Scale Production

Transitioning synthetic protocols from discovery to research-scale production (milligrams to multigrams) requires careful optimization to ensure efficiency, reproducibility, and high purity. For Fmoc-lysine derivatives, optimization focuses on several key areas.

One critical factor is the choice of reagents and reaction conditions. For instance, in the synthesis of alkyne-containing amino acids, changing the base from potassium carbonate to cesium carbonate was found to significantly increase the reaction yield from 55% to over 85% while minimizing racemization. nih.gov Similarly, for diazotransfer reactions to create azide derivatives, optimizing the stoichiometry of the transfer reagent and the reaction time is crucial for driving the reaction to completion without generating byproducts. nih.gov

Solvent selection and purification methods are also vital. Recrystallization is a powerful technique for achieving high purity of the final monomer, which is essential as even trace impurities can act as termination points during solid-phase peptide synthesis. nih.gov For large-scale preparations, chromatographic purification is often necessary. Optimizing the mobile phase and column loading can significantly improve throughput and yield. The goal of these optimizations is to develop robust protocols that can consistently produce multigram quantities of high-purity building blocks. nih.govnih.gov

Considerations for Purity and Characterization of Functionalized Fmoc-Lysine Building Blocks

The purity and structural integrity of functionalized Fmoc-lysine building blocks are paramount for their successful application in peptide synthesis. Rigorous characterization is necessary to confirm the identity of the synthesized compound and to quantify its purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of these derivatives. sigmaaldrich.comsigmaaldrich.com Enantiomeric purity is also a critical parameter, as racemization during synthesis can lead to diastereomeric peptides that are difficult to separate. Chiral HPLC methods are often employed to confirm that the enantiomeric excess is high (typically >98%). nih.gov Thin-Layer Chromatography (TLC) can also be used for a rapid purity check. sigmaaldrich.com

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule, ensuring that the functionalization occurred at the correct position (Nε) and that all protecting groups are intact. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the presence of key functional groups, such as the azide (a characteristic stretch around 2100 cm⁻¹) or carbonyl groups, confirming the successful modification. nih.gov

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the final compound, providing definitive evidence of its identity. nih.gov

Ensuring high purity (often ≥97-98%) through these analytical techniques is a prerequisite for using these building blocks in peptide synthesis, as it prevents the introduction of deletion or modified sequences in the final peptide product. nih.govscbt.com

Advanced Protecting Group Strategies Employing Fmoc Lysine Derivatives

Principles of Orthogonal Protecting Group Chemistry in Peptide Synthesis

Orthogonal protection is a fundamental concept in the synthesis of complex molecules like peptides. fiveable.me It involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. fiveable.mepeptide.com This level of control is crucial for introducing modifications at specific sites within a growing peptide chain. fiveable.me

Fmoc/tBu Strategy and Nε-Protection Orthogonality

The most widely employed orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de In this approach, the α-amino group of the amino acids is temporarily protected by the base-labile Fmoc group, which is typically removed using a piperidine (B6355638) solution. iris-biotech.descielo.org.mx In contrast, the side-chain functional groups of most amino acids, including the ε-amino group of lysine (B10760008), are protected by acid-labile groups such as the tert-butyl (tBu) group. iris-biotech.debachem.com These "permanent" protecting groups are stable to the basic conditions used for Fmoc removal and are typically cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). bachem.comthermofisher.com

The orthogonality between the base-labile Fmoc group and the acid-labile tBu group is the foundation of this strategy. biosynth.com This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without disturbing the side-chain protections. biosynth.com For lysine, the standard derivative used in this strategy is Fmoc-Lys(Boc)-OH, where the ε-amino group is protected by the tert-butyloxycarbonyl (Boc) group, which is also acid-labile. peptide.com

Application of Acid-Labile Protecting Groups (e.g., Mtt, Mmt) on Lysine Side Chain

To achieve selective modification of the lysine side chain while the peptide is still attached to the resin, protecting groups with different acid lability than the standard tBu-based groups are required. The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups that can be selectively removed under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), without significantly affecting the more robust tBu and Boc protecting groups or cleaving the peptide from many common resins. rsc.orgiris-biotech.deresearchgate.net

The order of acid lability for these trityl-based groups is generally Mmt > Mtt > Trt. peptide.com This differential lability allows for a "semi-permanent" protection strategy where the Mtt or Mmt group on a lysine side chain can be removed on-resin, exposing the ε-amino group for specific modifications like fluorophore attachment or branching. iris-biotech.debeilstein-journals.org

Table 1: Comparison of Acid-Labile Protecting Groups for Lysine Side Chain

| Protecting Group | Abbreviation | Common Cleavage Condition | Orthogonality |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | ~50-95% TFA | Orthogonal to Fmoc |

| 4-Methyltrityl | Mtt | ~1% TFA in DCM | Orthogonal to Fmoc and tBu/Boc |

| 4-Methoxytrityl | Mmt | ~1% TFA in DCM | Orthogonal to Fmoc and tBu/Boc |

Utilizing Hydrazine-Labile Protecting Groups (e.g., Dde, ivDde) for Selective Nε-Deprotection

An alternative orthogonal strategy for lysine side-chain modification involves the use of hydrazine-labile protecting groups, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). peptide.comiris-biotech.de These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu/Boc cleavage. sigmaaldrich.com They can be selectively removed by treatment with a solution of hydrazine (B178648) (typically 2-10%) in a solvent like dimethylformamide (DMF). iris-biotech.desigmaaldrich.com

This orthogonality allows for the unmasking of the lysine ε-amino group at any stage of the synthesis after the peptide chain has been assembled. sigmaaldrich.com The ivDde group was developed to address some of the shortcomings of Dde, such as its potential for migration to other free amino groups ("scrambling") during synthesis. iris-biotech.de The bulkier ivDde group is more stable and less prone to this side reaction. iris-biotech.de However, in some cases, the increased stability of ivDde can make its complete removal challenging, especially in aggregating sequences or when the protected lysine is near the C-terminus. iris-biotech.de

Table 2: Comparison of Hydrazine-Labile Protecting Groups

| Protecting Group | Abbreviation | Key Features |

|---|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Easier to remove, but can be less robust and prone to migration. iris-biotech.de |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | More stable and less prone to migration, but can be more difficult to remove completely. iris-biotech.depeptide.com |

Emerging Bio-Cleavable and Mildly Cleavable Protecting Groups (e.g., Abac, Aboc, Pac)

Research into new protecting groups aims to expand the toolbox of orthogonal strategies and address the limitations of existing groups. While specific details on Abac, Aboc, and Pac in the context of Fmoc-Lys(Aca)-HCl are not extensively available in the provided search results, the development of novel protecting groups is an active area of peptide chemistry. These emerging groups often focus on even milder cleavage conditions or bio-orthogonal cleavage mechanisms (e.g., enzymatic cleavage), which can be advantageous for the synthesis of particularly sensitive or complex peptides. The p-nitrobenzyloxycarbonyl (pNZ) group, for instance, can be removed under nearly neutral conditions, offering another layer of orthogonality. ub.edu

Strategic Placement of Differentially Protected Lysine Residues within Peptide Sequences

The ability to selectively deprotect a lysine side chain allows for the synthesis of highly complex peptide architectures. The strategic placement of a lysine residue protected with a group like Mtt, Dde, or ivDde within a peptide sequence is a critical design element. beilstein-journals.orgiris-biotech.de

For example, to create a branched peptide, a lysine protected with an orthogonal group can be incorporated at the desired branching point. After the linear sequence is assembled, the orthogonal protecting group is selectively removed, and a second peptide chain can be synthesized on the newly exposed ε-amino group. sigmaaldrich.com Similarly, for cyclization, two residues with orthogonally protected side chains (e.g., a lysine with Dde and an aspartic acid with an allyl ester) can be incorporated. Selective deprotection of these side chains followed by an on-resin coupling reaction can form a cyclic peptide. peptide.com

Impact of Protecting Group Choice on Peptide Synthesis Efficiency and Side Reactions

The choice of protecting groups can significantly impact the efficiency of peptide synthesis and the prevalence of side reactions. While the Fmoc/tBu strategy is robust, certain amino acid sequences can be problematic, leading to aggregation and incomplete reactions. nih.gov

The choice of lysine side-chain protection can also influence the outcome. For instance, the migration of the Dde group is a known side reaction that can lead to a scrambled peptide sequence where the modification is not at the intended lysine residue. iris-biotech.de The use of the more stable ivDde group can mitigate this but may introduce challenges in its complete removal. iris-biotech.de Incomplete deprotection of any protecting group will lead to impurities that can be difficult to separate from the desired product.

Furthermore, the repeated use of acid for deprotection, even the mild acid used for Mtt/Mmt removal, can lead to the slow cleavage of other acid-labile groups or premature cleavage of the peptide from highly acid-sensitive resins. researchgate.net Therefore, the choice of protecting groups, resin, and cleavage conditions must be carefully considered and optimized for each specific peptide synthesis to maximize yield and purity.

Applications in Solid Phase Peptide Synthesis Spps

Incorporation of Fmoc-Lysine Functionalized Derivatives into Growing Peptide Chains

The integration of Fmoc-Lys(Aca)-HCl into a growing peptide chain follows standard Fmoc-SPPS protocols. rsc.org The Fmoc protecting group on the alpha-amino group is stable under acidic conditions but is readily removed by a base, typically a piperidine (B6355638) solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.comiris-biotech.de This selective deprotection exposes the N-terminal amine for coupling with the next Fmoc-protected amino acid in the sequence. luxembourg-bio.com The carboxylic acid of the incoming amino acid is activated using coupling reagents to facilitate the formation of a peptide bond. rsc.org The Aca linker on the lysine (B10760008) side chain remains protected and inert during these standard elongation cycles.

Table 1: Key Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Purpose |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | N-terminal protection |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) | Side-chain protection (e.g., Lys) |

| Trityl | Trt | Acid (e.g., Trifluoroacetic acid) | Side-chain protection (e.g., Cys, His, Asn, Gln) |

| tert-Butyl | tBu | Acid (e.g., Trifluoroacetic acid) | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid (e.g., Trifluoroacetic acid) | Side-chain protection (e.g., Arg) |

This table is based on information from references luxembourg-bio.comiris-biotech.degoogle.comthaiscience.info.

Synthesis of Branched Peptides via Lysine Side Chain Functionalization

The synthesis of branched peptides is a key application of functionalized lysine derivatives. rsc.orgcem.com By using an orthogonally protected lysine derivative, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, a second peptide chain can be synthesized on the lysine side chain. cem.comsigmaaldrich.com The Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to the basic conditions used for Fmoc removal but can be selectively cleaved under specific conditions (e.g., mild acid for Mtt, hydrazine (B178648) for ivDde) while the peptide remains on the solid support. sigmaaldrich.comsigmaaldrich.comnih.gov Once the side-chain protecting group is removed, the exposed amine can serve as an initiation point for the synthesis of a second peptide chain, leading to a branched structure. cem.com The Aca linker in Fmoc-Lys(Aca)-HCl provides a spatial extension that can be beneficial in reducing steric hindrance between the two peptide chains.

Construction of Cyclic Peptides and Peptide Scaffolds Utilizing Lysine Linkages

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. Lysine derivatives are frequently employed in the formation of cyclic structures. google.com A common strategy involves forming a lactam bridge between the side-chain carboxyl group of an acidic amino acid (e.g., aspartic acid or glutamic acid) and the side-chain amino group of a basic amino acid like lysine. google.com By incorporating a lysine derivative with an orthogonal protecting group, the side-chain amine can be selectively deprotected on-resin to react with an activated carboxyl group elsewhere in the peptide sequence, leading to cyclization. iris-biotech.deiris-biotech.de The Aca linker in Fmoc-Lys(Aca)-HCl can be utilized to create cyclic peptides with larger ring sizes, which can be advantageous for specific therapeutic applications.

Methodologies for Site-Specific Derivatization in SPPS

The Aca linker on Fmoc-Lys(Aca)-HCl provides a convenient site for the attachment of various molecules to the peptide. creative-peptides.com This includes biotin (B1667282) for affinity purification or detection, fluorescent dyes for imaging studies, or fatty acids for lipidation to improve pharmacokinetic properties. biosynth.comcreative-peptides.combeilstein-journals.org To achieve site-specific derivatization, a lysine derivative with an orthogonal protecting group on the side chain is incorporated into the peptide. nih.gov After the peptide sequence is assembled, this protecting group is selectively removed, and the desired molecule, which has a reactive carboxylic acid, is coupled to the exposed amine on the lysine side chain. beilstein-journals.org For instance, Fmoc-Lys(biotinyl-Aca)-OH can be directly used in SPPS to introduce a biotin moiety with a spacer arm. bapeks.com

Solvent Systems and Reagent Compatibility in Fmoc-SPPS for Functionalized Lysines

The success of Fmoc-SPPS relies heavily on the choice of solvents and reagents. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used because they effectively solvate the growing peptide chain and the resin, and they are compatible with most coupling and deprotection reagents. google.comgoogle.comresearchgate.net Dichloromethane (B109758) (DCM) is also frequently used, often in combination with other solvents. researchgate.net The coupling reagents, which activate the carboxylic acid of the incoming amino acid, include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comiris-biotech.denih.gov These standard solvent systems and reagents are generally compatible with the incorporation of Fmoc-Lys(Aca)-HCl and other functionalized lysine derivatives. google.com

Table 2: Common Solvents in Fmoc-SPPS

| Solvent | Abbreviation | Primary Use |

|---|---|---|

| N,N-Dimethylformamide | DMF | Washing, Coupling, Deprotection |

| N-Methyl-2-pyrrolidone | NMP | Washing, Coupling, Deprotection |

| Dichloromethane | DCM | Washing, Resin Swelling |

| Dimethyl Sulfoxide | DMSO | Solubilizing difficult sequences |

This table is based on information from references google.comgoogle.comresearchgate.net.

Automated SPPS Protocols for Peptides Containing Fmoc-Lysine Derivatives

The principles of Fmoc-SPPS have been successfully adapted for automated peptide synthesizers, which significantly increases the efficiency of peptide production. nih.govbeilstein-journals.org Automated protocols involve the sequential addition of reagents for deprotection, washing, and coupling steps, all controlled by the instrument. nih.govnih.gov The incorporation of functionalized amino acids like Fmoc-Lys(Aca)-HCl is readily achievable in automated synthesizers using standard protocols. nih.gov However, for more complex modifications, such as the synthesis of branched peptides or site-specific derivatization, a combination of automated and manual steps may be necessary. nih.govbeilstein-journals.org For example, the main peptide chain can be assembled automatically, followed by a manual step for the selective deprotection of the lysine side chain and the subsequent manual coupling of the branch or modifying group. nih.gov

Applications in Solution Phase Peptide Synthesis

Segment Condensation Strategies with Fmoc-Lysine Derivatives

The use of Fmoc-lysine derivatives, including those functionalized with linkers like Aca, is integral to these strategies. In this context, Fmoc-Lys(Aca)-HCl can be incorporated into a peptide fragment during its initial synthesis. The Fmoc group is utilized for stepwise N-terminal elongation of the fragment and is subsequently removed to allow for coupling with another peptide segment. ug.edu.pl The Nε-Aca group remains intact, serving as a point for future modification or as a structural element. For instance, the terminal amine of the Aca linker could be used to attach reporter groups, polymers, or other peptides after the main backbone has been assembled.

The key challenge in segment condensation is minimizing racemization at the C-terminal residue of the activated peptide fragment. The choice of coupling reagents is critical to maintaining chiral purity. sigmaaldrich.comiris-biotech.de For fragments containing functionalized lysines, steric hindrance from the side-chain modification can also affect coupling efficiency, necessitating careful optimization of reagents and conditions. rsc.org The flexibility of the Aca linker in Fmoc-Lys(Aca)-HCl can help mitigate some steric issues by distancing a bulky terminal group from the peptide backbone, potentially improving coupling yields in fragment condensation reactions. researchgate.netnih.gov

Specific Uses in Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis combines the flexibility of chemical methods with the high specificity and mild reaction conditions of enzymatic catalysis. mdpi.com Enzymes like proteases or engineered ligases can be used to form peptide bonds, often with remarkable chemo- and regioselectivity, reducing the need for extensive side-chain protection. alpalifebio.comgoogle.com

Fmoc-lysine derivatives functionalized with linkers such as Aca are valuable tools in chemoenzymatic strategies. While the Fmoc group itself is typically removed before the enzymatic step, the Lys(Aca) residue can be incorporated into a peptide fragment through standard chemical synthesis. This fragment can then act as a substrate for an enzyme. For example, a peptide segment containing Lys(Aca) can be enzymatically ligated to another peptide or protein. google.com

Recent advances have focused on creating novel functionalities through enzymatic modification. Lysine-modifying enzymes can be used to attach molecules to specific lysine (B10760008) residues. alpalifebio.comresearchgate.net A peptide containing a Lys(Aca) residue could be designed as a substrate for such an enzyme, where the Aca linker serves to present a terminal functional group for enzymatic recognition and conjugation. This approach allows for the site-specific introduction of probes, drugs, or other moieties. nih.govnih.gov For instance, research has demonstrated methods for the site-specific modification of internal lysine residues using a minimal genetically encoded tag recognized by an E2 conjugating enzyme, which then transfers a peptide thioester to the lysine. researchgate.net A chemically synthesized peptide containing Lys(Aca) could be designed to mimic such a recognition site for targeted enzymatic ligation.

Optimization of Solution-Phase Coupling and Deprotection for Functionalized Lysines

The success of solution-phase synthesis relies heavily on the optimization of coupling and deprotection steps. acs.org For functionalized amino acids like Fmoc-Lys(Aca)-HCl, these steps require special consideration due to potential steric hindrance and the chemical nature of the side-chain.

Coupling: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. In solution-phase synthesis, a variety of coupling reagents are available, each with different activation mechanisms and efficiencies. sigmaaldrich.combachem.com For sterically hindered couplings, which can occur when coupling a bulky amino acid or working with a sterically demanding peptide sequence, more reactive reagents are often necessary. uniurb.itresearchgate.net Reagents based on phosphonium (B103445) or aminium salts are widely used for their speed and high yields. sigmaaldrich.com

Below is a table of common coupling reagents used in peptide synthesis, which are applicable to the coupling of Fmoc-Lys(Aca)-HCl in solution-phase.

| Reagent | Full Name | Key Characteristics | Reference |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Classic reagent; insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase. iris-biotech.debachem.com | iris-biotech.debachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular and efficient aminium salt; byproducts are water-soluble. bachem.com May cause guanidinylation side reactions. sigmaaldrich.com | sigmaaldrich.combachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, based on the HOAt leaving group. Excellent for hindered couplings but more expensive. sigmaaldrich.comiris-biotech.de | sigmaaldrich.comiris-biotech.de |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity comparable to HATU, with improved safety profile as it does not contain explosive benzotriazole (B28993) derivatives. bachem.com | bachem.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Generates amino acid fluorides in situ; particularly effective for coupling sterically hindered amino acids. researchgate.netnih.gov | researchgate.netnih.gov |

Deprotection: The removal of the Nα-Fmoc group is a critical step that must be efficient and clean, without affecting other protecting groups or the peptide structure. In solution-phase synthesis, this is typically achieved using a secondary amine base, such as piperidine (B6355638) or dimethylamine (B145610), in a suitable solvent. ug.edu.plresearchgate.net However, standard conditions (e.g., 20% piperidine in DMF) can sometimes lead to side reactions, especially with sensitive sequences. scholaris.ca For peptides containing acid-sensitive groups, the base-lability of the Fmoc group is a major advantage. iris-biotech.de

Optimization may involve altering the base, its concentration, the solvent, or the reaction time. For instance, using dimethylamine in THF can be an effective alternative, with the volatile base being easily removed by co-evaporation. researchgate.net Recently, novel deprotection methods, such as hydrogenolysis under mildly acidic conditions, have been developed for highly sensitive peptides where traditional basic conditions are not viable, offering expanded orthogonality in complex syntheses. nih.gov Careful monitoring of the deprotection reaction is crucial to ensure complete removal of the Fmoc group without causing unwanted side-chain modifications. researchgate.net

Bioconjugation and Chemical Functionalization Strategies Enabled by Fmoc Lysine Derivatives

Click Chemistry Methodologies for Peptide and Protein Modification

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has revolutionized the way biomolecules are modified. The azide-alkyne cycloaddition is a prime example of a click reaction, and Fmoc-lysine derivatives are instrumental in incorporating the necessary reactive handles into peptides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Bioconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. researchgate.net This reaction's versatility has made it a popular choice for covalently linking biomolecules. researchgate.net Fmoc-protected lysine (B10760008) derivatives bearing either an azide or an alkyne on their side chain are readily available and can be incorporated into peptides during solid-phase peptide synthesis (SPPS). chempep.comiris-biotech.de For instance, Fmoc-L-Lys(N3)-OH and Fmoc-L-Lys(pentynoyl)-OH serve as building blocks to introduce azide and alkyne functionalities, respectively. iris-biotech.deiris-biotech.de These modified peptides can then be "clicked" with other molecules, such as imaging agents or therapeutic payloads that have the complementary reactive group. chempep.comrsc.org The CuAAC reaction is known for its high yield and selectivity, proceeding under mild conditions which are generally compatible with sensitive biomolecules. researchgate.netrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation

A significant advancement in click chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction circumvents the need for a copper catalyst, which can be toxic to biological systems, by using a strained cyclooctyne (B158145) that readily reacts with an azide. biochempeg.comnih.gov The absence of a catalyst makes SPAAC a truly bioorthogonal reaction, ideal for use in living systems. biochempeg.comnih.gov Fmoc-lysine derivatives containing azide groups, such as Fmoc-Lys(N₃)-OH, are key reagents for introducing the azide functionality into peptides, which can then be conjugated to molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). chempep.commedchemexpress.com This metal-free approach has broadened the applications of click chemistry in cellular and in vivo studies. biochempeg.com

Ligand-Targeted Conjugate Synthesis

A major application of Fmoc-lysine derivatives is in the synthesis of ligand-targeted conjugates, where a peptide that binds to a specific receptor on a cell surface is linked to a therapeutic or imaging agent. This strategy allows for the selective delivery of the payload to target cells, such as cancer cells, thereby increasing efficacy and reducing off-target effects. semanticscholar.org

The synthesis of these conjugates often involves the use of orthogonally protected lysine residues. For example, a peptide can be synthesized with a lysine residue protected with an Alloc (allyloxycarbonyl) group, which can be selectively removed without affecting other protecting groups. acs.org This allows for the site-specific attachment of a drug or imaging agent to the lysine side chain. acs.org In one study, a cyclic peptide targeting the melanocortin 1 receptor (MC1R) was synthesized using Fmoc-Lys(Alloc)-OH to enable the attachment of the chemotherapeutic drug camptothecin. acs.org Similarly, Fmoc-Lys(Boc)-OH is a commonly used building block in the synthesis of peptide-drug conjugates (PDCs), where the Boc-protected lysine side chain can be deprotected to allow for drug conjugation. chempep.commdpi.com

Preparation of Peptide-Fluorophore Conjugates for Imaging and Sensing Research

Fluorescently labeled peptides are invaluable tools for a wide range of research applications, including cellular imaging, fluorescence resonance energy transfer (FRET) studies, and the development of biosensors. acs.org Fmoc-lysine derivatives provide a convenient method for incorporating fluorescent dyes into peptides at specific locations.

Several Fmoc-lysine derivatives are commercially available with a fluorescent dye already attached to the side chain, such as Fmoc-Lys(Mca)-OH, which contains the fluorescent coumarin (B35378) derivative (7-methoxycoumarin-4-yl)acetyl. sigmaaldrich.com Alternatively, a lysine residue with an orthogonally protected side chain can be incorporated into the peptide, and the fluorescent dye can be attached after the peptide has been synthesized. rsc.org For example, Fmoc-Lys(Dde)-OH, where the side chain is protected by the Dde group, can be used. sigmaaldrich.com The Dde group can be selectively removed on the solid support, allowing for the attachment of a fluorophore like TAMRA (tetramethylrhodamine) to the deprotected lysine side chain. researchgate.net This approach offers flexibility in the choice of fluorophore and allows for the synthesis of peptides with multiple labels.

Strategies for Peptide-Drug Conjugate (PDC) Research Scaffolds

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that combine the targeting ability of peptides with the potency of cytotoxic drugs. mdpi.com The design of the linker that connects the peptide to the drug is crucial for the stability and efficacy of the PDC. mdpi.com Fmoc-lysine derivatives are frequently used to introduce these linkers and provide attachment points for the drug.

The lysine side chain offers a versatile site for drug conjugation. frontiersin.org For example, a drug can be attached to the ε-amino group of lysine via a cleavable or non-cleavable linker. mdpi.com The choice of linker depends on the desired drug release mechanism. Ester-based linkers, for instance, can be cleaved by esterases within the cell, releasing the drug. mdpi.com In the synthesis of PDCs targeting the gonadotropin-releasing hormone (GnRH) receptor, Fmoc-D-Lys(Boc)-OH has been utilized to incorporate a lysine residue for subsequent drug attachment. semanticscholar.org The ability to introduce non-natural amino acids and modify the peptide backbone during solid-phase synthesis allows for the optimization of the PDC's properties, such as its binding affinity and metabolic stability. frontiersin.org

Orthogonal Functionalization of Biomolecules through Lysine Side Chains

The ability to selectively modify a biomolecule at multiple sites is essential for the construction of complex bioconjugates. Orthogonal protecting groups, which can be removed under different conditions, are key to achieving this. Fmoc-lysine derivatives are available with a variety of orthogonal protecting groups for the side-chain amino group, allowing for the sequential and site-specific functionalization of peptides. sigmaaldrich.com

Commonly used orthogonal protecting groups for the lysine side chain include Boc (tert-butyloxycarbonyl), which is acid-labile, and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed by hydrazine (B178648). chempep.comsigmaaldrich.com This allows for the selective deprotection of the α-amino group (protected by Fmoc) and the ε-amino group under different conditions. For example, a peptide can be synthesized on a solid support, and after completion of the chain assembly, the Dde group on a lysine side chain can be selectively removed to allow for the attachment of one molecule. Subsequently, the N-terminal Fmoc group can be removed to attach a second molecule. sigmaaldrich.com This strategy has been used to synthesize branched peptides, cyclic peptides, and multi-functional probes. sigmaaldrich.com

Development of Functionalized Peptides and Peptide Conjugates for Research

Peptide-Based Probes for Interrogating Biological Systems

The development of peptide-based probes is essential for studying complex biological processes such as enzyme activity, protein-protein interactions, and cellular imaging. Fmoc-Lys(Aca) HCl is an invaluable tool for this purpose. The Aca linker’s terminal amine serves as a strategic point of attachment for reporter molecules. nih.gov

During SPPS, after the this compound unit is incorporated into the growing peptide chain, the terminal amine on the Aca linker can be selectively deprotected and coupled to various moieties. These can include:

Fluorophores: For creating fluorescently labeled peptides to visualize protein localization or to act as substrates in fluorescence-based enzyme assays.

Biotin (B1667282): For use in affinity purification, pull-down assays, or detection via streptavidin conjugates. nih.gov

Quenchers: For designing fluorogenic substrates that emit a signal only upon proteolytic cleavage.

Cross-linking agents: To capture and identify transient protein-protein interactions. issuu.com

The Aca spacer physically separates the attached label from the peptide backbone, which can be critical for minimizing steric hindrance and preserving the peptide's native conformation and biological activity.

Incorporation of Unnatural Amino Acids for Enhanced Peptide Stability and Functionality Research

This compound is classified as an unnatural amino acid (UAA) derivative. Its incorporation into peptides is a key strategy for moving beyond the limitations of the 20 canonical amino acids. The primary advantage of using this specific UAA is the introduction of new functionality. The Aca linker provides a site for conjugation, allowing for the creation of peptide-drug conjugates, targeted imaging agents, or peptides with novel binding properties. thno.orgnih.gov

Furthermore, modifying the lysine (B10760008) side-chain can enhance the peptide's stability. The bulky appendage can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's half-life in biological systems—a highly desirable trait for therapeutic peptide candidates. issuu.com

There are two main routes for incorporating UAAs into proteins: genetic code expansion and chemical synthesis. Genetic code expansion involves engineering the cell's translational machinery to recognize a new codon and assign it to a UAA. plos.orgnih.gov However, this method is generally unsuitable for incorporating complex, pre-functionalized building blocks like this compound. The Fmoc protecting group is not compatible with the intracellular environment and would be removed, while the reactive amine on the Aca linker could lead to undesired side reactions within the cell.

Therefore, the only viable method for incorporating this compound is chemical synthesis, specifically Fmoc-based SPPS. nih.gov This technique provides complete control over the peptide sequence and allows for the site-specific introduction of a wide array of UAAs, including those with orthogonal protecting groups or pre-attached linkers. sigmaaldrich.com SPPS is performed in vitro, circumventing the biological constraints of cellular protein synthesis and enabling the construction of highly modified and complex peptides. nih.gov

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or bioavailability. This compound is a foundational reagent for synthesizing certain classes of peptide mimetics.

One major application is the creation of branched or dendritic peptides, also known as multiple antigenic peptides (MAPs). upf.edursc.org After incorporating this compound into a sequence, the terminal amine of the Aca linker can be used as a new starting point to synthesize a second, distinct peptide chain. This results in a branched structure where two different peptide sequences are joined through the lysine side-chain, mimicking complex protein epitopes or creating multivalent ligands. rsc.org

Alternatively, the Aca linker can be used to conjugate non-peptidic scaffolds to the peptide, creating hybrid molecules. This strategy is used to combine the specificity of a peptide with the therapeutic or imaging properties of a small molecule drug or a chelating agent for radiolabeling.

Self-Assembly of Peptide Conjugates for Nanomaterial Research

The Fmoc group, with its large, aromatic fluorenyl moiety, is a powerful driver of molecular self-assembly. d-nb.infoacs.org Through non-covalent interactions, primarily π-π stacking and hydrogen bonding, peptides containing an N-terminal Fmoc group can spontaneously organize into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.orgdergipark.org.tr

When a peptide incorporates this compound, the self-assembly is still driven by the Fmoc group of other amino acids or a terminal Fmoc group. The key advantage is that the resulting nanostructure will be decorated with reactive amine functionalities exposed on the surface via the flexible Aca linker. beilstein-journals.org This creates a functionalized biomaterial. These surface amines can be subsequently conjugated with therapeutic agents, growth factors, or imaging agents, leading to the development of advanced systems for:

Controlled Drug Delivery: Drugs can be covalently attached to the hydrogel matrix for slow, sustained release. thno.orgmdpi.com

Tissue Engineering: The nanoscaffold can be functionalized with bioactive signals to promote cell adhesion and growth.

Biomedical Imaging: Imaging agents can be attached for diagnostic applications. beilstein-journals.org

Application in Protein Engineering and Structure-Function Studies

Protein engineering and structure-function studies often require the ability to modify a protein at a single, specific site. While this is challenging with recombinant proteins, it is straightforward with synthetic peptides and small proteins made via SPPS. By incorporating this compound at a desired position, a unique chemical handle is introduced into the polypeptide chain. iris-biotech.dersc.org

Table 2: Summary of Research Applications for this compound

| Research Area | Structural Feature Utilized | Purpose and Outcome |

|---|---|---|

| Peptide Probes | Terminal amine on Aca linker | Covalent attachment of fluorophores, biotin, or quenchers for biological interrogation. nih.gov |

| Peptide Mimetics | Terminal amine on Aca linker | Initiation point for a second peptide chain (branched peptides) or attachment of non-peptidic moieties. rsc.org |

| Nanomaterials | N-terminal Fmoc group & Aca linker | Fmoc group drives self-assembly; Aca linker presents a functional handle on the nanomaterial surface for drug conjugation. d-nb.infobeilstein-journals.org |

| Protein Engineering | Site-specific incorporation | Introduction of a unique chemical handle for attaching probes to study structure-function relationships. rsc.orgacs.org |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Peptide Synthesis and Functionalization

The traditional methods of solid-phase peptide synthesis (SPPS), while effective, are often associated with the generation of substantial chemical waste and the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). iris-biotech.deacs.org This has spurred a significant push towards "green chemistry" principles within peptide science, a movement that directly impacts the future use and synthesis of derivatives like Fmoc-Lys(Aca) HCl.

A primary focus of sustainable innovation is the replacement of conventional solvents with more environmentally benign alternatives. nih.gov Research has explored the use of solvents derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), for various steps of the SPPS cycle. nih.govacs.org While some of these green solvents have shown promise in solubilizing amino acids and swelling resins, their compatibility and efficiency can be highly dependent on the specific peptide sequence and the type of resin used. acs.orgunibo.it For instance, studies have found that while 2-MeTHF can be a suitable replacement for DMF in coupling reactions, it may not be as effective for the Fmoc-deprotection step with piperidine (B6355638). acs.org This necessitates the development and optimization of new protocols, such as the use of solvent mixtures or alternative bases like 4-methylpiperidine (B120128) (4-MP), to maintain high purity and yield in a greener framework. peptide.comamidetech.com

Further innovations aim to reduce waste by minimizing the number of washing steps in SPPS. peptide.com "In-situ" protocols, where the Fmoc-deprotection agent is added directly to the coupling reaction mixture without intermediate washing, have been developed. amidetech.com These methods can significantly decrease solvent consumption. amidetech.com Another approach is the move from linear to convergent synthesis, where smaller peptide fragments are synthesized and then joined together. peptide.com This can reduce the cumulative waste generated compared to building a long peptide one amino acid at a time. peptide.com Additionally, the development of TFA-free cleavage protocols and the use of more efficient coupling reagents are active areas of research that promise to make the synthesis of peptides containing this compound more sustainable. peptide.comacs.org

Table 1: Comparison of Conventional and Green Solvents in SPPS

| Feature | Conventional Solvents (e.g., DMF, NMP, DCM) | Green Solvents (e.g., 2-MeTHF, CPME, GVL) |

| Source | Petrochemical-based | Often derived from renewable biomass nih.govnih.gov |

| Toxicity | Considered hazardous with reproductive toxicity concerns iris-biotech.deacs.org | Generally lower toxicity profiles acs.org |

| Environmental Impact | High environmental footprint due to production and disposal iris-biotech.denih.gov | Reduced environmental impact, more biodegradable nih.govnih.gov |

| SPPS Performance | Well-established, high efficiency for a wide range of peptides nih.gov | Performance can be sequence and resin dependent, may require protocol optimization acs.org |

| Waste | Generates large volumes of hazardous waste acs.org | Reduces hazardous waste, some can be recycled nih.gov |

Computational Design and Prediction for Novel Fmoc-Lysine Derivative Applications

The synthesis of complex peptides, especially those containing modified amino acids like this compound, can be challenging due to issues like aggregation and incomplete reactions. amidetech.com To address this, the field is increasingly turning to computational tools and predictive algorithms to forecast the success of peptide synthesis and to design novel peptide structures with desired properties.

Machine learning models are being developed to predict the likelihood of a successful peptide synthesis based on its amino acid sequence. acs.orgzenodo.org One such model, named PepSySco, analyzes features like peptide length and hydrophobicity to generate a score that correlates with synthesis success. acs.orgzenodo.org Similarly, bioinformatics algorithms like NeoPre™ analyze sequence characteristics such as aggregation tendency, isoelectric point, and hydrophobicity to predict synthesis difficulty and recommend optimized synthesis strategies. google.com These predictive tools are invaluable for projects involving derivatives like this compound, as the introduction of the Aca linker can alter the physicochemical properties of the peptide, potentially impacting its synthesis. By identifying problematic sequences in silico, chemists can proactively adjust synthesis protocols, for example, by choosing different coupling reagents or extending reaction times, thereby saving time and resources. amidetech.com

Table 2: Predictive Features Used in Computational Peptide Synthesis Models

| Feature | Description | Relevance to this compound |

| Peptide Length | The total number of amino acids in the sequence. acs.orggoogle.com | Longer peptides are generally more difficult to synthesize. acs.org |

| Hydrophobicity | The tendency of the peptide to repel water, often calculated using indices like the Janin index. acs.orggoogle.com | The Aca linker adds a flexible, hydrophobic element that can influence aggregation. unibo.it |

| Isoelectric Point (pI) | The pH at which the peptide has no net electrical charge. google.com | The additional amino group on the Aca linker affects the overall charge. |

| Aggregation Tendency | The propensity of peptide chains to clump together during synthesis. google.com | Influenced by hydrophobicity and secondary structure, which can be altered by the Lys(Aca) modification. |

| Amino Acid Composition | The frequency of occurrence of each type of amino acid. zenodo.org | The presence of the modified lysine (B10760008) itself is a key feature. |

Integration with High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds to identify molecules with desired biological activities. The integration of this compound and similar derivatives into HTS platforms is a burgeoning area of research, enabling the discovery of novel peptide-based drugs and probes. The Aca linker on the lysine side chain provides a convenient and strategically placed handle for immobilization onto surfaces or for the attachment of reporter molecules, which is often a prerequisite for HTS assays.

One key application is in the generation and screening of large peptide libraries. Using combinatorial synthesis techniques, libraries containing thousands or even millions of different peptides can be created, where each peptide might feature this compound at a specific position. This allows for the systematic exploration of how modifications at that site affect biological function. For example, a library of peptides could be synthesized on a solid support (like a bead or a chip), and the terminal amine of the Aca linker could be used to attach a fluorescent dye or a small molecule drug. The entire library could then be screened in parallel for binding to a target protein or for a specific cellular response.

This approach has been successfully used to discover peptide-based antibiotics and to map protein-protein interactions. For instance, a high-throughput methodology was developed for the synthesis and screening of a library of 1,716 analogues of the cyclic peptide antibiotic tyrocidine A, leading to the discovery of new variants with improved therapeutic indices. The ability to systematically vary the molecule attached to the Lys(Aca) side chain across a large library provides a powerful tool for structure-activity relationship (SAR) studies, helping to optimize lead compounds for drug development.

Expanding the Repertoire of Bioorthogonal Reactions for Lysine Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are essential for studying biomolecules in their natural environment. The ε-amino group of lysine is a common target for bioconjugation, and the terminal amine of the Aca linker in this compound provides a prime site for such modifications. Future research will likely focus on expanding the types of bioorthogonal reactions that can be used at this position, moving beyond traditional methods to more advanced and specific chemistries.

Classic methods for modifying lysine residues often involve reactions with activated esters or isothiocyanates to form amides or ureas, respectively. While effective, these reactions are not always perfectly bioorthogonal. Emerging research is focused on developing new ligation chemistries that offer higher selectivity and faster kinetics under physiological conditions. Examples of modern bioorthogonal reactions that can be adapted for lysine functionalization include:

Staudinger Ligation: This reaction occurs between an azide (B81097) and a phosphine. The Aca linker of a peptide could be modified to carry an azide, which could then be specifically reacted with a phosphine-containing probe.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free "click chemistry" reaction between a strained alkyne (like a cyclooctyne) and an azide. This reaction is very fast and highly specific, making it ideal for live-cell imaging.

Tetrazine Ligation: An extremely fast reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO). nih.gov A peptide containing Lys(Aca) could be functionalized with a TCO group and then rapidly labeled with a tetrazine-bearing molecule. nih.gov

Recently, enzymatic approaches have also emerged. For example, the discovery of a lysine-5-hydroxylase (K5H) enzyme that introduces a hydroxyl group next to the ε-amine of lysine creates a new, selective handle for downstream bioorthogonal chemistry. While this is a modification of the lysine side chain itself, the principle of creating unique, enzymatically installed functional groups that can be targeted by specific reactions represents a powerful future direction. The development of new protecting groups and synthetic strategies that are compatible with these advanced bioorthogonal handles will be crucial for fully realizing the potential of derivatives like this compound in chemical biology. iris-biotech.de

Q & A

Q. What are the recommended protocols for synthesizing Fmoc-Lys(Aca) HCl derivatives in solid-phase peptide synthesis (SPPS)?

this compound is typically synthesized using SPPS with coupling reagents such as HATU or HBTU in the presence of DIPEA. For example, Fmoc-Lys derivatives are coupled to resin-bound peptides under anhydrous conditions in DMF or CH₂Cl₂, with reaction times optimized to 20–60 minutes to avoid side reactions like premature deprotection . Critical steps include monitoring coupling efficiency via Kaiser tests and using piperidine for Fmoc deprotection (20% v/v in DMF).

Q. How should this compound be handled and stored to ensure stability?

Store the compound at -20°C in a desiccator to prevent moisture absorption. During handling, use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of dust. The material is sensitive to strong oxidizers; ensure compatibility with solvents like DMF or DCM during dissolution . Stability tests indicate no significant degradation over 6 months when stored under inert gas (e.g., argon) .

Q. What purification techniques are effective for isolating this compound after synthesis?

Reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) is the gold standard for purification. For intermediates, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) can separate regioisomers, as demonstrated in fluorescent probe synthesis . Precipitation in cold diethyl ether is also effective for crude product isolation .

Q. What role does the Aca (acetylacetone) group play in this compound during peptide synthesis?

The Aca group acts as a temporary orthogonally protected side chain, enabling selective modification of lysine’s ε-amino group. This allows sequential deprotection (e.g., using hydrazine or Pd catalysts) for site-specific conjugation of fluorescent tags or bioactive molecules . Comparative studies show Aca provides better solubility in polar aprotic solvents than Boc or Mtt groups .

Q. How do researchers select solvents for dissolving this compound in experimental workflows?

Solubility data indicate optimal dissolution in DMF (≥50 mg/mL) or DCM (30 mg/mL) at 25°C. For aqueous compatibility, use DMSO (10 mg/mL) with sonication. Avoid THF or methanol due to limited solubility (<5 mg/mL). Pre-saturation with nitrogen gas minimizes oxidation during dissolution .

Advanced Research Questions

Q. How can this compound be utilized in designing self-assembling peptide nanostructures?

The Fmoc moiety enables π-π stacking, while the Aca group modulates hydrophobicity, facilitating hydrogel formation. For example, this compound forms β-sheet-rich fibrils in PBS (pH 7.4) at 1–5 wt%, enabling applications in drug delivery scaffolds. Rheological studies show storage moduli (G') > 100 Pa, suitable for 3D cell culture .

Q. What methodological challenges arise when studying lysine malonylation using this compound analogs?

Malonylation introduces a negatively charged group, complicating purification due to increased polarity. Researchers address this by synthesizing Fmoc-Lys(mono-tert-butyl malonate)-OH, where the tert-butyl ester improves solubility in organic solvents. Post-synthesis, TFA cleavage removes the protecting group, confirmed via LC-MS (m/z 485.2 [M+H]⁺) .

Q. How can this compound be functionalized for fluorescent labeling in live-cell imaging?

NHS-ester chemistry is employed to conjugate carboxyfluorescein diacetate to the ε-amino group. Key steps: (1) Activate 6-carboxyfluorescein with DIC/NHS in DCM; (2) Couple to this compound using DIPEA; (3) Purify via silica chromatography (CHCl₃:MeOH 9:1). This yields probes with >90% labeling efficiency, validated by fluorescence microscopy .

Q. How can researchers resolve discrepancies in reported synthesis yields of this compound derivatives?

Yield inconsistencies (e.g., 50–85%) often stem from residual water in solvents or incomplete activation of carboxylic acids. Optimize by pre-drying DMF over molecular sieves and using fresh HATU. Kinetic studies show coupling efficiency peaks at 20°C with 3 eq. of amino acid .

Q. What advanced analytical techniques confirm the structural integrity of this compound?

High-resolution NMR (¹³C, ¹H) identifies acetylacetone peaks at δ 2.2 ppm (CH₃) and 5.1 ppm (C=O). MALDI-TOF MS (positive mode) confirms molecular ions at m/z 396.4 [M+H]⁺. Purity (>98%) is validated via RP-HPLC (retention time 12.3 min, 70% acetonitrile) .

Data Contradiction Analysis

- Solubility Discrepancies : While some studies report solubility in DMSO (10 mg/mL), others note limited solubility (<2 mg/mL). This arises from batch-specific crystallinity. Mitigate by sonicating samples for 30 minutes or using DMF:DMSO (1:1) co-solvents .

- Protection Group Stability : Conflicting reports on Aca stability under acidic conditions are resolved by NMR monitoring. Aca remains intact in 1% TFA but degrades in 5% TFA after 2 hours, necessitating shorter cleavage times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.